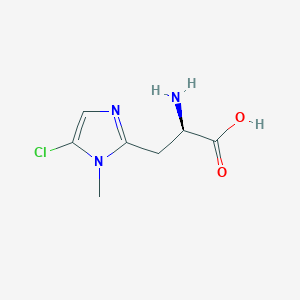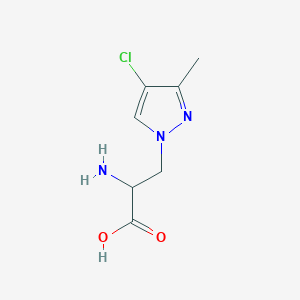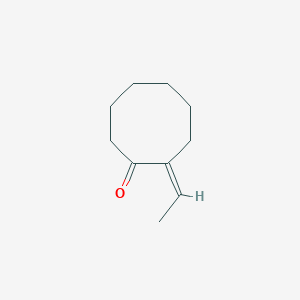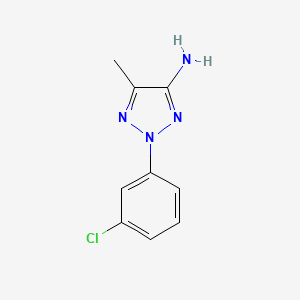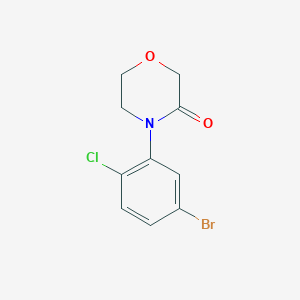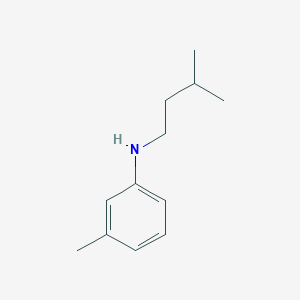
3-methyl-N-(3-methylbutyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(3-methylbutyl)aniline: is an organic compound with the molecular formula C12H19N It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by a 3-methylbutyl group and a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(3-methylbutyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline with 3-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of cyclometalated ruthenium complexes has been reported to catalyze the methylation of anilines with methanol under mild conditions . This method offers a practical and environmentally friendly alternative to traditional alkylation processes.
Analyse Chemischer Reaktionen
Types of Reactions: 3-methyl-N-(3-methylbutyl)aniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert nitro derivatives back to the corresponding amines.
Substitution: The compound can participate in substitution reactions, where the aromatic ring undergoes electrophilic substitution.
Common Reagents and Conditions:
Oxidation: m-chloroperbenzoic acid is a common reagent for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(3-methylbutyl)aniline has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(3-methylbutyl)aniline involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed .
Vergleich Mit ähnlichen Verbindungen
N-Methylaniline: An aniline derivative with a single methyl group on the nitrogen.
N,N-Dimethylaniline: An aniline derivative with two methyl groups on the nitrogen.
N-Ethylaniline: An aniline derivative with an ethyl group on the nitrogen.
Uniqueness: 3-methyl-N-(3-methylbutyl)aniline is unique due to the presence of both a 3-methylbutyl group and a methyl group on the nitrogen. This structural feature imparts distinct chemical properties and reactivity compared to other aniline derivatives. The combination of these substituents can influence the compound’s solubility, boiling point, and overall reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H19N |
|---|---|
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
3-methyl-N-(3-methylbutyl)aniline |
InChI |
InChI=1S/C12H19N/c1-10(2)7-8-13-12-6-4-5-11(3)9-12/h4-6,9-10,13H,7-8H2,1-3H3 |
InChI-Schlüssel |
KZQUOHIUOUYZEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


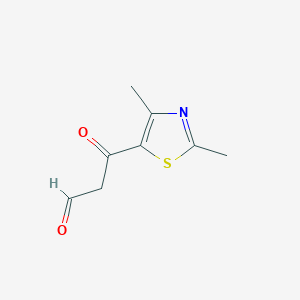
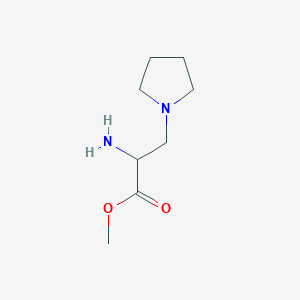
![2-[Benzyl(2-hydroxyethyl)amino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B13070921.png)

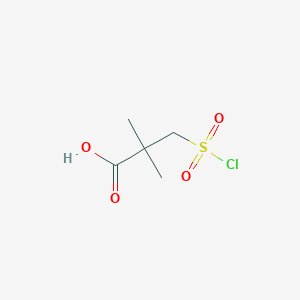
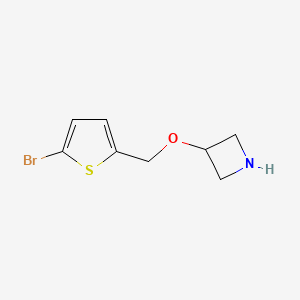
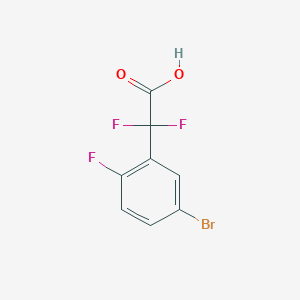
![4-Nitro-N-[(1,2,3,6-tetrahydropyridin-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B13070949.png)
